molecular formula C7H7N5O3 B156780 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole CAS No. 10187-86-7

3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole

Cat. No. B156780
CAS RN: 10187-86-7
M. Wt: 209.16 g/mol
InChI Key: MYHQFJBXSAMNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole, also known as AMNF, is a synthetic compound that belongs to the s-triazole family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components. These reactive intermediates may cause damage to DNA and other cellular structures, leading to cell death. 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole has been shown to have a similar mechanism of action to other nitrofurazone derivatives, which are known to be potent antimicrobial agents.

Biochemical And Physiological Effects

3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacterial and fungal species, including some that are resistant to other antimicrobial agents. In addition, 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole in lab experiments is its potency as an antimicrobial agent. It has been shown to be effective against a wide range of bacterial and fungal species, making it a useful tool for studying the effects of antimicrobial agents on biological systems. However, one limitation of using 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole is its potential toxicity to cells, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole. One area of interest is the development of new nitrofurazone derivatives that are more potent and less toxic than 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole. Another area of interest is the investigation of the potential use of 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole as a therapeutic agent for the treatment of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole and its effects on cellular components.

Synthesis Methods

3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole can be synthesized by the reaction of 3-amino-4-methyl-5-nitrofurazan with hydrazine hydrate. The resulting product is then treated with acetic anhydride to yield 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole. This synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole has been shown to have a range of potential applications in scientific research. One of its main uses is as a tool for studying the effects of nitrofurazone derivatives on biological systems. 3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole has been used as a probe to investigate the mechanism of action of nitrofurazone derivatives and to study their biochemical and physiological effects.

properties

CAS RN

10187-86-7

Product Name

3-Amino-4-methyl-5-(5-nitro-2-furyl)-s-triazole

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

IUPAC Name

4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H7N5O3/c1-11-6(9-10-7(11)8)4-2-3-5(15-4)12(13)14/h2-3H,1H3,(H2,8,10)

InChI Key

MYHQFJBXSAMNSD-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1N)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CN1C(=NN=C1N)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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